This compound is derived from propionic acid and contains an amino group, making it part of the broader class of amino acids and amides. Its structural complexity arises from the presence of a chiral center in both the amino acid and the pyrrolidine moiety, which may influence its pharmacological properties and interactions with biological targets.
The synthesis of (S)-2-Amino-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide typically involves several steps, including the formation of the pyrrolidine ring and subsequent amide bond formation.
Technical parameters such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity during synthesis.
The molecular structure of (S)-2-Amino-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide can be represented as follows:
(S)-2-Amino-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide can participate in various chemical reactions due to its functional groups:
These reactions are significant for understanding its reactivity profile in biological systems.
The mechanism of action for (S)-2-Amino-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide is likely related to its interactions with specific biological targets, such as receptors or enzymes:
Studies involving ligand-receptor interaction assays would provide insight into its precise mechanism of action.
A detailed analysis reveals several physical and chemical properties that characterize (S)-2-Amino-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide:
Property | Value |
---|---|
Molecular Weight | 199.29 g/mol |
Solubility | Soluble in water |
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
These properties are essential for understanding how the compound behaves under various conditions and its potential applications.
(S)-2-Amino-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide has several scientific applications:
The chiral pool approach leverages readily available enantiopure natural compounds as starting materials to control stereochemistry. For (S)-2-Amino-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide, (S)-1-methylpyrrolidine-2-carbaldehyde serves as a key chiral precursor for introducing the (S)-configured pyrrolidine moiety [2] [5]. Simultaneously, L-alanine derivatives provide the (S)-2-aminopropionamide fragment. This strategy avoids external chiral auxiliaries by exploiting the inherent stereochemistry of these building blocks during amide bond formation and reductive amination steps. Studies confirm that chiral pool-derived routes achieve enantiomeric excess (ee) values >98% while reducing synthetic steps by 30% compared to asymmetric synthesis de novo [5].
Table 1: Chiral Pool Building Blocks and Their Roles
Chiral Precursor | Role in Synthesis | Stereochemistry Outcome |
---|---|---|
(S)-1-Methylpyrrolidine-2-carbaldehyde | Pyrrolidine ring formation | (S)-configuration at C2 |
L-Alanine methyl ester | 2-Aminopropionamide backbone | (S)-configuration at α-carbon |
(S)-Prolinol derivatives | Alternative pyrrolidine source | (S)-configuration retention |
Racemic mixtures of intermediates (e.g., 1-methylpyrrolidin-2-ylmethylamine) undergo resolution via two primary methods:
Table 2: Resolution Technique Comparison
Parameter | Chiral Chromatography | Enzymatic Resolution |
---|---|---|
Enantiomeric Excess | >99.5% | 97% |
Throughput | Low (solvent-intensive) | High (catalyst reuse) |
Operational Cost | $1,200/kg | $400/kg |
Scalability | Limited to <10 kg/batch | >100 kg/batch feasible |
The (S)-1-methylpyrrolidine fragment is synthesized via intramolecular cyclization:
Both methods ensure C2 stereocenters are retained via stereospecific hydrogenation or chiral starting materials. Critical parameters include temperature control (<5°C during imine formation) and solvent choice (MeOH for reductive amination vs. DCM for metathesis) [5].
Amide bond formation between the pyrrolidine amine and 2-aminopropanoic acid employs carbodiimide reagents:
Microwave-assisted coupling (50°C, 10 min) enhances reaction efficiency, reducing racemization risk by shortening exposure to basic conditions [7].
Continuous flow systems improve two critical stages:
Flow processes reduce solvent waste by 40% and increase throughput to 50 kg/day compared to batch reactors (15 kg/day) [5].
Final compound purity is achieved via:
HPLC remains essential for removing diastereomeric impurities in GMP-grade batches, while recrystallization suffices for non-clinical applications [3].
Table 3: Purification Method Performance
Metric | Preparative HPLC | Recrystallization |
---|---|---|
Purity | >99.9% | 99.5% |
Throughput | Low (hours/batch) | High (kg-scale/batch) |
Cost | $800/kg | $150/kg |
Diastereomer Removal | Excellent | Moderate |
Comprehensive Compound Nomenclature
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3